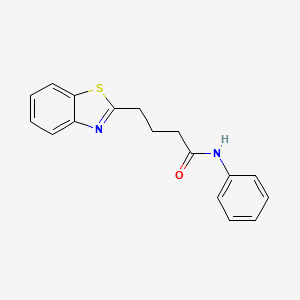

4-(1,3-苯并噻唑-2-基)-N-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBP is a benzothiazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

科学研究应用

抗惊厥和神经保护应用

已合成一系列 N-(取代苯并噻唑-2-基)酰胺衍生物,并评估了它们的抗惊厥和神经保护作用。值得注意的是,一种衍生物表现出显着的抗惊厥活性以及有希望的神经保护作用,降低了丙二醛 (MDA) 和乳酸脱氢酶 (LDH) 的水平,这表明其作为具有神经保护益处的更安全有效的抗惊厥药的潜力 (Hassan, Khan, & Amir, 2012)。

抗肿瘤特性和机制

苯并噻唑衍生物因其抗肿瘤特性而被广泛研究。例如,新型 2-(4-氨基苯基)苯并噻唑在体外和体内显示出高度选择性和有效的抗肿瘤活性。抗肿瘤机制涉及选择性摄取到敏感细胞、诱导细胞色素 P450 1A1 和形成导致细胞死亡的 DNA 加合物。这表明了一种独特的作用机制,可能不同于已知的化学治疗剂,为开发新的癌症治疗方法提供了一条潜在途径 (Bradshaw 等人,2002)。

分子前药开发

开发抗肿瘤苯并噻唑的水溶性前药解决了与其肠胃外给药相关的制剂和生物利用度挑战。这些前药表现出良好的水溶性和稳定性,在体内降解以释放活性苯并噻唑化合物。这种方法通过改善苯并噻唑衍生物的药学特性,增强了它们在癌症治疗中的临床潜力 (Hutchinson 等人,2002)。

癌症研究中的细胞凋亡诱导

基于细胞和半胱天冬酶的细胞凋亡诱导分析已被用于发现表现出细胞凋亡诱导活性的低分子,包括各种苯并噻唑衍生物。通过构效关系研究,已识别出潜在的抗癌剂,突出了苯并噻唑在诱导癌细胞凋亡中的应用,这对于开发新的癌症疗法至关重要 (Cai, Drewe, & Kasibhatla, 2006)。

传感应用的发光特性

已探索苯并噻唑衍生物的发光特性,在生理 pH 传感中具有潜在应用。基于可调激发态分子内质子转移 (ESIPT) 和受限分子内旋转 (RIR) 过程表现出多荧光发射的能力,使其适用于生物样品和中性水样品中 pH 波动的灵敏检测 (Li 等人,2018)。

作用机制

Target of Action

The primary target of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide is Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a key enzyme involved in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the cell wall synthesis, leading to the death of the bacterium .

Mode of Action

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide interacts with DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinans, leading to a breakdown in the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the arabinan biosynthesis pathway by inhibiting the function of DprE1 . Arabinans are crucial components of the mycobacterial cell wall, and their disruption leads to cell death . The downstream effects of this disruption include the loss of cell wall integrity and eventual cell death .

Result of Action

The molecular and cellular effects of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide’s action include the disruption of the mycobacterial cell wall and the subsequent death of the bacterium . This makes the compound a potential candidate for the development of new anti-tubercular drugs .

属性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16(18-13-7-2-1-3-8-13)11-6-12-17-19-14-9-4-5-10-15(14)21-17/h1-5,7-10H,6,11-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECXGLIWULKBPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330046 |

Source

|

| Record name | 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |

CAS RN |

539807-79-9 |

Source

|

| Record name | 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)

![(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B2953321.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)

![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2953338.png)

![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)